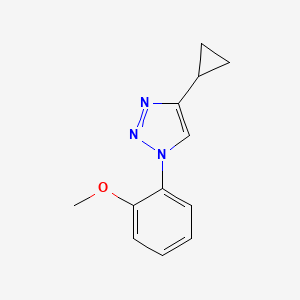

![molecular formula C14H16ClN3O2 B6428876 2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2034223-95-3](/img/structure/B6428876.png)

2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide (2-CNEB) is an organic compound used in various scientific research applications. 2-CNEB is a derivative of benzamide, a type of amide, which is a functional group consisting of a carbonyl group linked to an amine group. 2-CNEB has a variety of applications in a range of scientific research fields, including organic chemistry, pharmacology and biochemistry.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Synthesis of Pyrazoline Derivatives

The compound “2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide” can be used as a starting material in the synthesis of some 1,3,5-trisubstituted pyrazoline derivatives . The derivatives were synthesized from 5-chloroanisic acid and p-aminoacetophenone according to the mixed anhydride technique . The resulting compounds were then treated with methylhydrazine or phenylhydrazine in refluxing absolute ethanol to yield the corresponding 5-chloro-N-(4-(4,5-dihydro-5-(substituted phenyl)-1-methyl-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamides .

Crystal Structure Analysis

The compound “2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide” can be used in crystal structure analysis . The crystal structure is stabilized by N–H···O and C–H···O interactions, the former interactions result in the formation of dimers corresponding to R 2 2 (10) graphset motif and the dimers are further connected by C–H···O hydrogen bonding forming chains .

Antitubercular Activities

Although not directly mentioned in the search results, it’s worth noting that chlorine derivatives, such as “2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide”, have shown potent growth inhibitory effect against H 37 Rv Mycobacterium tuberculosis . This suggests potential antitubercular applications of the compound.

Mechanism of Action

Target of Action

It is known that compounds containing imidazole and pyrazole moieties have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.

Mode of Action

Compounds containing imidazole and pyrazole moieties are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Imidazole and pyrazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .

Pharmacokinetics

Compounds containing imidazole and pyrazole moieties are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole and pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The stability and efficacy of compounds containing imidazole and pyrazole moieties can be influenced by factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name |

2-chloro-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c15-13-5-2-1-4-12(13)14(19)16-7-10-20-11-9-18-8-3-6-17-18/h1-6,8H,7,9-11H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPICLGPYGYULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOCCN2C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B6428796.png)

![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6428801.png)

![3,5-dimethoxy-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide](/img/structure/B6428802.png)

![2-(3-chlorophenoxy)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide](/img/structure/B6428806.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B6428816.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B6428829.png)

![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide](/img/structure/B6428845.png)

![4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide](/img/structure/B6428861.png)

![2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B6428880.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B6428889.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide](/img/structure/B6428893.png)

![1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6428911.png)

![4-bromo-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B6428915.png)